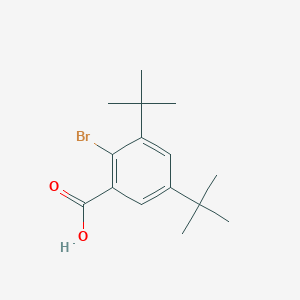

2-Bromo-3,5-di-tert-butylbenzoic acid

Beschreibung

2-Bromo-3,5-di-tert-butylbenzoic acid is a brominated aromatic carboxylic acid characterized by two bulky tert-butyl groups at the 3- and 5-positions and a bromine atom at the 2-position. The tert-butyl substituents confer significant steric hindrance, influencing its reactivity, solubility, and thermal stability. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials, where steric effects are leveraged to control reaction pathways or modulate molecular interactions .

Eigenschaften

CAS-Nummer |

63316-18-7 |

|---|---|

Molekularformel |

C15H21BrO2 |

Molekulargewicht |

313.23 g/mol |

IUPAC-Name |

2-bromo-3,5-ditert-butylbenzoic acid |

InChI |

InChI=1S/C15H21BrO2/c1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6/h7-8H,1-6H3,(H,17,18) |

InChI-Schlüssel |

LFLCKEAQMUQMRX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-di-tert-butylbenzoic acid typically involves the bromination of 3,5-di-tert-butylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

While specific industrial production methods for 2-Bromo-3,5-di-tert-butylbenzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3,5-di-tert-butylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the carboxylic acid group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Reduction: Formation of 3,5-di-tert-butylbenzyl alcohol or 3,5-di-tert-butylbenzaldehyde.

Oxidation: Formation of higher oxidation state compounds like 3,5-di-tert-butylbenzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3,5-di-tert-butylbenzoic acid finds applications in several scientific research areas:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-3,5-di-tert-butylbenzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butyl groups influence the compound’s reactivity and binding affinity to various targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Methyl Substituents

Compounds such as 2-Bromo-5-methylbenzoic acid (CAS 6967-82-4) and 3-Bromo-2-methylbenzoic acid (CAS 76006-33-2) share the same molecular formula (C₈H₇BrO₂) but lack tert-butyl groups. Key differences include:

- Melting Points : Methyl-substituted derivatives generally exhibit lower melting points (e.g., 181°C for 4-Bromo-2-methylbenzoic acid) compared to tert-butyl analogues, which likely have higher thermal stability due to increased molecular rigidity .

- Cost : 2-Bromo-5-methylbenzoic acid is priced at 30,000 JPY/10g, while 3-Bromo-2-methylbenzoic acid costs 16,000 JPY/25g, reflecting differences in synthetic accessibility .

| Compound | CAS RN | Molecular Weight | Melting Point | Price (JPY) |

|---|---|---|---|---|

| 2-Bromo-5-methylbenzoic acid | 6967-82-4 | 215.04 | Not reported | 30,000/10g |

| 4-Bromo-2-methylbenzoic acid | 68837-59-2 | 215.04 | 181°C | 7,000/5g |

Methoxy- and Nitro-Substituted Derivatives

- Melting Points : Nitro derivatives exhibit significantly higher melting points (e.g., 216°C for 2-bromo-3,5-dinitrobenzamide) due to enhanced intermolecular dipole interactions . Methoxy-substituted analogues melt at 203–204°C .

- Reactivity : Nitro groups increase electrophilicity, making these compounds more reactive in nucleophilic substitutions, whereas tert-butyl groups hinder such reactions .

Halogenated Analogues

2-Bromo-3,5-difluorobenzoic acid (market data in ) and 4-Amino-3,5-dibromobenzoic acid (CAS 2840-29-1) demonstrate substituent effects on applications:

- Market Demand: The difluoro variant has notable industrial demand (2020–2025 market analysis), likely due to applications in fluorinated pharmaceuticals. In contrast, tert-butyl derivatives may dominate materials science due to their steric bulk .

- Functional Groups: Amino groups (similarity score 0.95 to the target compound) enhance solubility in polar solvents, whereas tert-butyl groups promote lipophilicity .

Non-Carboxylic Acid Analogues

1-Bromo-3,5-di-tert-butylbenzene (CAS 22385-77-9) shares the tert-butyl and bromine substituents but lacks the carboxylic acid group. This structural difference reduces polarity and limits use in reactions requiring carboxylate intermediates, though it retains utility in sterically demanding coupling reactions .

Key Research Findings

- Steric Effects : The tert-butyl groups in 2-Bromo-3,5-di-tert-butylbenzoic acid hinder esterification and amidation reactions compared to less bulky analogues, as evidenced by slower reaction kinetics in similar compounds .

- Thermal Stability : Higher melting points in nitro- and tert-butyl-substituted compounds suggest superior thermal stability, critical for high-temperature applications .

- Market Trends : Fluorinated and nitro-substituted benzoic acids dominate pharmaceutical sectors, while tert-butyl variants are preferred in polymer and catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.